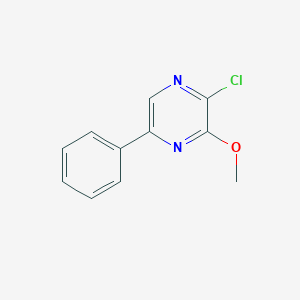
2-Chloro-3-methoxy-5-phenylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methoxy-5-phenylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its unique structure, which includes a chlorine atom at position 2, a methoxy group at position 3, and a phenyl group at position 5. These substituents confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-5-phenylpyrazine typically involves multi-step organic reactions One common method is the cyclization of appropriate precursors under controlled conditions For instance, starting with a substituted phenylhydrazine and reacting it with a suitable diketone can form the pyrazine ring
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction environments, and purification processes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-methoxy-5-phenylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl group can be modified.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can introduce different aromatic groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methoxy-5-phenylpyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be utilized in the development of new materials, agrochemicals, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methoxy-5-phenylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-methylpyrazine
- 2-Methoxy-3,5-dimethylpyrazine
- 2-Chloro-5-phenylpyrazine
Comparison: Compared to these similar compounds, 2-Chloro-3-methoxy-5-phenylpyrazine is unique due to the specific arrangement of its substituents. The combination of a chlorine atom, methoxy group, and phenyl group on the pyrazine ring imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
67602-08-8 |
|---|---|
Molekularformel |
C11H9ClN2O |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
2-chloro-3-methoxy-5-phenylpyrazine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-11-10(12)13-7-9(14-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
JSHGOCMLSSXTOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CN=C1Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
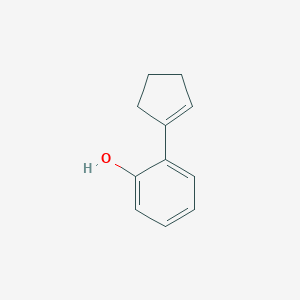
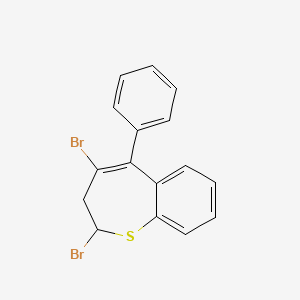
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)



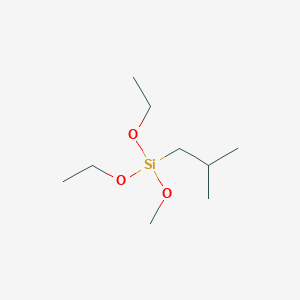


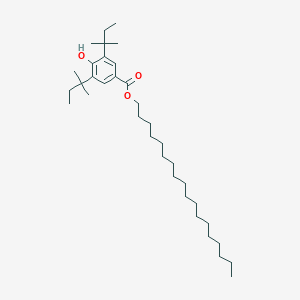
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)


